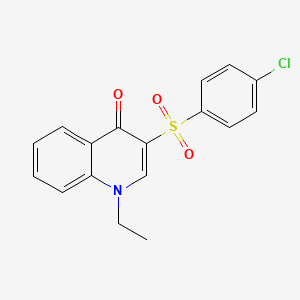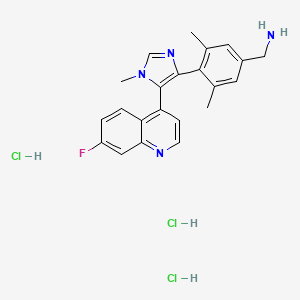![molecular formula C18H16N6O B2886278 (E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 497865-50-6](/img/structure/B2886278.png)
(E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of [1,2,4]triazolo[3,4-a]phthalazine . Phthalazine derivatives have been reported in the synthesis of several promising anticancer agents as potent VEGFR-2 inhibitors .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[3,4-a]phthalazine derivatives has been reported in literature . They were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[3,4-a]phthalazine derivatives has been studied using X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[3,4-a]phthalazine derivatives have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[3,4-a]phthalazine derivatives have been studied . For example, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) .Wissenschaftliche Forschungsanwendungen
Energetic Materials
The compound is part of the [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials . These materials are synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .
Secondary Explosives
The compound has potential applications as secondary explosives . It exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance that are comparable to the current secondary-explosive benchmark, CL-20 .
Heat-Resistant Explosives
The compound outperforms all current heat-resistant explosives . It has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance .
Primary Explosives
The compound has potential applications as primary explosives . It is very sensitive but exhibits excellent calculated detonation performance .
Anti-cancer Agents
The compound has potential applications as an anti-cancer agent . It has been synthesized as a new agent with the same essential pharmacophoric features of the reported and clinically used VEGFR-2 inhibitors .
VEGFR-2 Inhibitors
The compound has potential applications as a VEGFR-2 inhibitor . It has been designed and synthesized as a new agent with the same essential pharmacophoric features of the reported and clinically used VEGFR-2 inhibitors .
Wirkmechanismus
Target of Action
The primary target of this compound is the VEGFR-2 enzyme . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This makes it a significant target in cancer therapy, as inhibiting angiogenesis can prevent the growth and spread of tumors.
Mode of Action
The compound interacts with the VEGFR-2 enzyme, inhibiting its activity This inhibition disrupts the signaling pathways that promote angiogenesis, thereby preventing the formation of new blood vessels
Biochemical Pathways
By inhibiting the VEGFR-2 enzyme, the compound affects the VEGF signaling pathway, which is primarily responsible for angiogenesis . The downstream effects of this inhibition include reduced vascular permeability and decreased proliferation and migration of endothelial cells, all of which contribute to the suppression of angiogenesis.
Result of Action
The inhibition of the VEGFR-2 enzyme by this compound leads to a decrease in angiogenesis . This can result in the suppression of tumor growth and spread, as tumors rely on angiogenesis for their growth and metastasis. Therefore, this compound has potential as an anticancer agent.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-2-25-16-10-6-3-7-13(16)11-19-21-17-14-8-4-5-9-15(14)18-22-20-12-24(18)23-17/h3-12H,2H2,1H3,(H,21,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMJJJHQNNNKLW-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC2=NN3C=NN=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC2=NN3C=NN=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethoxyphenethyl)-4-methylbenzamide](/img/structure/B2886196.png)
![N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide](/img/structure/B2886197.png)


![4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2886202.png)


![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2886207.png)
![N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2886209.png)
![N-(1,3-benzodioxol-5-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2886210.png)


